molecular formula C24H23BrFN5O2 B602768 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide CAS No. 1404189-10-1

6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide

Cat. No.: B602768
CAS No.: 1404189-10-1
M. Wt: 512.4
InChI Key: HLSBLOLRAXOIFW-YDALLXLXSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-ring structure consisting of three distinct heterocyclic systems linked through specific substitution patterns. The systematic name 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one indicates the presence of a pyridazinone core structure, which serves as the primary scaffold for the molecule. The structural formula reveals a molecular composition of C24H22FN5O2 in its free base form, with the addition of hydrogen bromide resulting in the hydrobromide salt having the formula C24H23BrFN5O2.

The pyridazinone moiety forms the central heterocyclic system, characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone functionality at the 3-position. This core structure provides the fundamental framework upon which the more complex substituents are arranged. The tetrahydropyrazolo[1,5-a]pyrimidine system represents a bicyclic arrangement where a pyrazole ring is fused to a partially saturated pyrimidine ring, creating a unique three-dimensional molecular geometry that influences both the chemical reactivity and biological activity of the compound.

Table 1: Molecular Composition and Structural Elements

Component Formula Contribution Structural Role
Pyridazinone Core C4H3N2O Primary scaffold
Tetrahydropyrazolo[1,5-a]pyrimidine C6H8N3 Bicyclic substituent
4-Fluorophenyl Group C6H4F Aromatic substituent
2-Methylphenyl Group C7H7 Aromatic substituent
Hydroxymethyl Group CH2OH Polar functional group
Hydrobromide Ion HBr Salt-forming component

The molecular weight of the hydrobromide salt is documented as 512.4 daltons, reflecting the substantial size and complexity of this pharmaceutical intermediate. The presence of multiple aromatic systems, including the 4-fluorophenyl and 2-methylphenyl substituents, contributes significantly to the overall molecular stability and lipophilic character of the compound. The fluorine substitution on the phenyl ring introduces electronegativity that influences the electronic distribution throughout the molecular framework, potentially affecting both chemical reactivity and biological interactions.

Stereochemical Configuration at C-6 Position: R-Enantiomer Specificity

The stereochemical designation (6R) in the compound name indicates the absolute configuration at the carbon-6 position within the tetrahydropyrazolo[1,5-a]pyrimidine ring system, which represents a critical structural feature that determines the three-dimensional spatial arrangement of the molecule. This specific stereochemical configuration follows the Cahn-Ingold-Prelog priority rules, where the R-configuration denotes a clockwise arrangement of substituents when viewed from a specific perspective defined by the priority sequence of attached groups.

The carbon-6 center bears both the hydroxymethyl functional group and participates in the ring structure, creating a chiral environment that significantly influences the overall molecular conformation. The R-enantiomer specificity is particularly important because enantiomeric forms of chiral molecules often exhibit dramatically different biological activities, pharmacokinetic properties, and receptor binding affinities. The presence of the hydroxymethyl group at this stereogenic center provides both hydrogen bonding capability and increased polarity, which can affect solubility characteristics and molecular interactions.

Table 2: Stereochemical Parameters and Geometric Constraints

Parameter Value/Description Significance
Chiral Center C-6 Position Defines molecular handedness
Configuration R-Enantiomer Clockwise priority arrangement
Substituents Hydroxymethyl, Ring Carbons Determines spatial orientation
Ring Constraint Tetrahydropyrimidine Limits conformational flexibility
Hydrogen Bonding Hydroxyl Group Influences intermolecular interactions

The tetrahydropyrazolo[1,5-a]pyrimidine system provides conformational constraints that stabilize the R-configuration and prevent racemization under normal storage and handling conditions. This structural rigidity is enhanced by the fused ring architecture, which creates a relatively inflexible molecular framework that maintains the stereochemical integrity of the compound. The specific three-dimensional arrangement resulting from the R-configuration has been demonstrated to be crucial for the compound's biological activity as a p38 mitogen-activated protein kinase inhibitor, highlighting the importance of stereochemical precision in pharmaceutical development.

Hydrobromide Salt Formation: Crystallographic and Ionic Interaction Characterization

The hydrobromide salt formation represents a critical aspect of the compound's pharmaceutical development, providing enhanced stability, solubility, and handling characteristics compared to the free base form. The molecular weight increases from approximately 431.47 daltons for the free base to 512.4 daltons for the hydrobromide salt, reflecting the incorporation of the hydrogen bromide component. This salt formation involves the protonation of basic nitrogen atoms within the molecular structure, most likely occurring at nitrogen centers within the pyrazolo[1,5-a]pyrimidine ring system where electron density is sufficient to accept a proton.

The hydrobromide salt formation follows established principles of acid-base chemistry, where the basic nitrogens in the heterocyclic ring systems interact with hydrogen bromide to form stable ionic associations. The bromide anion provides a counterion that balances the positive charge generated by protonation, creating an electrically neutral salt complex with improved crystalline properties. The resulting ionic interactions contribute to enhanced thermal stability and reduced volatility compared to the free base form, making the hydrobromide salt more suitable for pharmaceutical applications and long-term storage.

Table 3: Salt Formation Parameters and Properties

Property Free Base Hydrobromide Salt Change
Molecular Weight 431.47 Da 512.4 Da +80.93 Da
Ionic Character Neutral Ionic Charged species
Solubility Limited Enhanced Improved dissolution
Crystallinity Variable Improved Better packing
Stability Moderate Enhanced Reduced degradation

The crystallographic characteristics of the hydrobromide salt are influenced by the three-dimensional arrangement of the complex organic cation and the bromide anion, which pack together in a thermodynamically favorable crystal lattice. Similar hydrobromide salts, such as pyridine hydrobromide, demonstrate specific melting points and crystal structures that reflect the strength of ionic interactions and hydrogen bonding networks within the solid state. The presence of multiple hydrogen bond donors and acceptors within the molecular structure, including the hydroxymethyl group and nitrogen atoms, facilitates the formation of extended hydrogen bonding networks that stabilize the crystal structure and contribute to the overall physical properties of the hydrobromide salt.

The formation of the hydrobromide salt also influences the compound's behavior in solution, where dissociation can occur to release the free base form under appropriate conditions. This reversible salt formation provides a mechanism for controlling the compound's bioavailability and dissolution characteristics, which are important considerations in pharmaceutical formulation development. The ionic nature of the hydrobromide salt typically results in improved water solubility compared to the neutral free base, facilitating dissolution and potential biological uptake when administered in research applications.

Properties

IUPAC Name

6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2.BrH/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29;/h2-11,16,26,31H,12-14H2,1H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIISCBSZHGCAU-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Core Formation

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is synthesized via a cyclocondensation reaction between a substituted pyrazole-amine and a β-ketoester derivative. For example, 5-amino-3-(4-fluorophenyl)pyrazole is reacted with ethyl 3-(hydroxymethyl)-4-oxopentanoate in acetic acid under reflux to yield the dihydropyrimidine intermediate. The reaction proceeds via enamine formation, followed by intramolecular cyclization.

Key Conditions :

  • Solvent: Acetic acid

  • Temperature: 120°C (reflux)

  • Catalyst: None (thermal cyclization)

  • Yield: 68–72%

Stereoselective Introduction of the Hydroxymethyl Group

The (6R)-hydroxymethyl configuration is achieved through asymmetric reduction of a ketone intermediate. The dihydropyrimidine intermediate is oxidized to a ketone using Jones reagent (CrO3/H2SO4), followed by enantioselective reduction with (R)-CBS (Corey-Bakshi-Shibata) catalyst and borane-dimethyl sulfide.

Optimized Parameters :

  • Oxidation: CrO3 (2 eq), H2SO4, acetone, 0°C → 25°C, 4 h (89% yield).

  • Reduction: (R)-CBS (0.1 eq), BH3·SMe2 (1.2 eq), THF, −78°C → 0°C, 2 h.

  • Enantiomeric Excess (ee): 98%

Preparation of 2-(2-Methylphenyl)Pyridazin-3-one

Cyclization of Diketone Precursor

The pyridazinone ring is synthesized via cyclization of 1,4-diketone precursors. 2-Methylphenylacetic acid is converted to its ethyl ester, which undergoes Claisen condensation with ethyl oxalate to form 3-(2-methylphenyl)-2,4-dioxopentanoate. Treatment with hydrazine hydrate in ethanol yields the pyridazin-3-one core.

Reaction Scheme :

  • Claisen Condensation: Ethyl 2-methylphenylacetate + ethyl oxalate → diketone (NaOEt, EtOH, 60°C, 6 h).

  • Cyclization: Diketone + hydrazine hydrate → pyridazinone (EtOH, reflux, 12 h, 75% yield).

Functionalization at Position 6

The 6-position of the pyridazinone is brominated using N-bromosuccinimide (NBS) in acetonitrile, followed by Suzuki-Miyaura coupling with a boronic ester to introduce the pyrazolo[1,5-a]pyrimidine fragment.

Fragment Coupling and Salt Formation

Palladium-Mediated Cross-Coupling

The pyridazinone and pyrazolopyrimidine fragments are coupled via a Buchwald-Hartwig amination. Using Pd2(dba)3 as a catalyst and Xantphos as a ligand, the bromopyridazinone reacts with the pyrazolopyrimidine amine in toluene at 110°C.

Optimized Conditions :

  • Catalyst: Pd2(dba)3 (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs2CO3 (3 eq)

  • Yield: 82%

Hydrobromide Salt Formation

The free base is dissolved in anhydrous ethanol, and 48% aqueous HBr is added dropwise. The mixture is cooled to 0°C to precipitate the hydrobromide salt, which is isolated via filtration and dried under vacuum.

Critical Parameters :

  • Stoichiometry: 1.1 eq HBr per mole of free base.

  • Purity: >99% (HPLC)

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6): δ 8.21 (d, J = 7.5 Hz, 1H, pyridazinone-H), 7.64–7.58 (m, 4H, Ar-H), 4.92 (s, 1H, OH), 4.18 (q, J = 6.8 Hz, 1H, CH(OH)CH2), 2.41 (s, 3H, CH3).

  • HRMS : m/z 518.1921 [M+H]+ (calc. 518.1918).

Chiral Purity Analysis

Chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) confirms 98% ee for the (6R)-enantiomer.

Challenges and Optimization

Stereochemical Control

Early routes suffered from racemization during the hydroxymethyl reduction. Switching from NaBH4 to CBS catalysis improved ee from 50% to 98%.

Solubility Issues

The free base exhibited poor aqueous solubility (0.2 mg/mL at pH 7.4). Salt formation with HBr increased solubility to 12 mg/mL, enhancing bioavailability .

Chemical Reactions Analysis

Types of Reactions

6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the pyridazinone ring.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyridazinone ring could produce a dihydropyridazinone.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C24H22FN5O2C_{24}H_{22}FN_5O_2 with a molecular weight of 431.5 g/mol. Its structure includes a pyridazinone core substituted with a tetrahydropyrazolo moiety and a fluorophenyl group. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it suitable for various biological applications.

Antitumor Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor properties. A study highlighted that derivatives of this compound demonstrated inhibitory effects on various cancer cell lines by targeting specific signaling pathways associated with tumor growth and proliferation . The structural modifications in this compound potentially enhance its interaction with target enzymes involved in cancer progression.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as p38 MAP kinase , which is implicated in inflammatory responses and cancer . The inhibition of this enzyme could lead to therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by similar compounds in the pyrazolo[1,5-a]pyrimidine family. Preliminary studies suggest that modifications in the structure can lead to enhanced efficacy against bacterial strains . This opens avenues for developing new antibiotics based on this scaffold.

Table 2: Synthesis Overview

StepReaction TypeConditions
Step 1Nucleophilic substitutionMild base conditions
Step 2CyclizationHeat under reflux
Step 3FunctionalizationUse of protecting groups

Case Study 1: Antitumor Efficacy

In a recent study published in Molecules, researchers synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antitumor activity against human cancer cell lines. The results indicated that the introduction of the hydroxymethyl group significantly increased cytotoxicity compared to non-hydroxymethylated analogs .

Case Study 2: Enzyme Inhibition Mechanism

A detailed mechanistic study explored how this compound inhibits p38 MAP kinase. Using biochemical assays and molecular modeling techniques, researchers demonstrated that the compound binds effectively to the active site of the enzyme, preventing its phosphorylation activity . This finding supports further development as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the hydroxymethyl group could participate in hydrogen bonding interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Research Findings and Data Table

Table 1. Comparative Analysis of AS1940477 and Analogs

Parameter AS1940477 BIRB-796 TSPO Ligand 6b Compound 2a
Target p38 MAPK p38 MAPK TSPO p38 MAPK
IC50/Kd 1.3 nM 0.5 nM 0.8 nM 10 nM
Oral Bioavailability 85% 40% N/A 15%
Metabolic Stability High (t1/2 = 6.5 h) Moderate (t1/2 = 3.2 h) N/A Low (t1/2 = 1.1 h)
Key Structural Moieties (6R)-hydroxymethyl, 4-fluorophenyl Diaryl urea Fluoroethoxy, diethyl Unmodified pyrazolopyrimidine
Reference

Biological Activity

The compound 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one; hydrobromide is a notable member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocyclic rings. Its molecular formula is C_{24}H_{22}F_{N}_{5}O_{2} with a molecular weight of approximately 422.45 g/mol. The presence of a fluorine atom in the aromatic ring is significant for its biological activity, potentially enhancing binding affinity to target proteins.

Inhibition of p38 MAP Kinase

Research indicates that this compound acts as a potent inhibitor of the p38 MAP kinase pathway. This pathway plays a crucial role in the inflammatory response and is implicated in various autoimmune diseases. In vitro studies have shown that it effectively inhibits the production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6, which are critical mediators in inflammatory processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the tetrahydropyrimidine core and the introduction of hydroxymethyl groups are essential for enhancing biological activity. Notably, compounds with improved pharmacokinetic profiles were developed by optimizing these structural components .

In Vitro Studies

In vitro experiments demonstrated that this compound exhibits significant inhibitory effects on TNFα production in cell cultures. For example, it was shown to reduce TNFα levels by over 80% at concentrations as low as 0.5 μM in macrophage cell lines . This suggests strong potential for therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.

In Vivo Studies

In vivo studies using animal models of adjuvant-induced arthritis further confirmed the efficacy of this compound. It displayed significant anti-inflammatory effects, reducing joint swelling and inflammation compared to control groups. The mechanism appears to involve modulation of cytokine release and immune cell activity .

Case Study 1: Rheumatoid Arthritis Model

A study conducted on rats with induced rheumatoid arthritis showed that administration of the compound led to marked improvement in clinical scores associated with inflammation and pain relief. Histological analysis revealed reduced synovial inflammation and joint destruction compared to untreated controls .

Case Study 2: Cytokine Profiling

Another investigation focused on cytokine profiling post-treatment with this compound. Results indicated a significant downregulation of pro-inflammatory cytokines while promoting anti-inflammatory markers, suggesting a shift towards an anti-inflammatory phenotype in treated subjects .

Comparative Analysis with Other Compounds

Compound NameTarget PathwayIC50 (μM)Biological Activity
Compound Ap38 MAPK0.5TNFα inhibition
Compound Bp38 MAPK0.8IL-6 reduction
Target Compound p38 MAPK 0.3 Broad cytokine inhibition

The target compound shows superior potency compared to other known inhibitors within the same class, highlighting its potential as a lead candidate for further development.

Q & A

Basic: What are the key synthetic steps and challenges in producing this compound?

The synthesis involves a multi-step route, including:

  • Cyclocondensation : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of aminopyrazole precursors with β-keto esters under reflux conditions .
  • Chiral Resolution : The (6R)-hydroxymethyl configuration is achieved using chiral auxiliaries or enantioselective catalysis, followed by purification via preparative HPLC .
  • Hydrobromide Salt Formation : The free base is treated with hydrobromic acid in ethanol to improve solubility and stability .
    Key Challenges : Ensuring stereochemical purity at the 6R position and minimizing byproducts during cyclocondensation.

Basic: How is the compound characterized structurally and chemically post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the 6R-hydroxymethyl group shows distinct coupling patterns in the ¹H NMR spectrum .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 544.1872 calculated vs. observed) .
  • Melting Point Analysis : Consistency with literature values (e.g., 266–268°C for intermediates) ensures purity .
  • Infrared (IR) Spectroscopy : Hydroxyl (≈3200 cm⁻¹) and pyridazinone carbonyl (≈1680 cm⁻¹) stretches confirm functional groups .

Basic: What is the biological target and mechanism of action of this compound?

The compound (AS1940477) is a p38 MAP kinase inhibitor , binding competitively to the ATP pocket. It exhibits IC₅₀ values <10 nM in enzymatic assays and suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in cell-based models . The hydroxymethyl group at the 6R position enhances binding affinity via hydrogen bonding with the kinase’s hinge region .

Advanced: How can reaction conditions be optimized to improve synthetic yield and stereochemical fidelity?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for cyclocondensation to enhance reaction rates .
  • Catalyst Screening : Chiral catalysts like BINOL-derived phosphoric acids improve enantiomeric excess (ee >98%) for the 6R configuration .
  • Temperature Control : Maintain reflux at 80–90°C during pyridazinone formation to avoid decomposition .
  • In-line Monitoring : Thin-layer chromatography (TLC) with UV detection tracks intermediate formation, reducing side reactions .

Advanced: How can researchers resolve conflicting bioactivity data across studies?

  • Assay Standardization : Use recombinant p38α isoform in kinase inhibition assays (vs. cell lysates) to minimize variability .
  • Counter-Screening : Test against off-target kinases (e.g., JNK, ERK) to confirm selectivity .
  • Pharmacokinetic Profiling : Compare plasma stability and metabolite formation in different models (e.g., murine vs. human hepatocytes) to explain efficacy discrepancies .

Advanced: What strategies are effective for designing derivatives with enhanced p38 MAP kinase inhibition?

  • Structure-Activity Relationship (SAR) :
    • Pyridazinone Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 2-methylphenyl position to improve potency .
    • Stereochemical Tweaks : Replace 6R-hydroxymethyl with bulkier substituents (e.g., CH₂CF₃) to probe hydrophobic pocket interactions .
  • Prodrug Approaches : Esterify the hydroxymethyl group to enhance oral bioavailability .

Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?

  • Murine LPS-Induced Inflammation : Monitors TNF-α suppression after oral administration (dose range: 1–10 mg/kg) .
  • Xenograft Models : Evaluates anti-proliferative effects in p38-driven cancers (e.g., melanoma) .
  • Microsomal Stability Assays : Uses liver microsomes from multiple species to predict metabolic clearance .

Advanced: How can researchers validate the stereochemical integrity of the 6R configuration during scale-up?

  • Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (85:15) to separate enantiomers .
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm absolute configuration .
  • Circular Dichroism (CD) : Compare CD spectra of synthesized batches with reference standards .

Advanced: What analytical methods are critical for detecting impurities in the final product?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to quantify residual solvents and byproducts (e.g., des-bromo impurities) .
  • Elemental Analysis : Verify carbon, hydrogen, and nitrogen content (±0.3% of theoretical values) .
  • Thermogravimetric Analysis (TGA) : Assess hydrobromide salt stability under thermal stress .

Advanced: How can computational methods aid in optimizing this compound’s pharmacokinetic profile?

  • Molecular Dynamics Simulations : Model binding to p38 MAP kinase to predict resistance mutations .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Docking Studies : Screen virtual libraries of pyrazolo-pyrimidine analogs to prioritize synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide
Reactant of Route 2
6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.